7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
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Overview
Description
7-Cyanobicyclo[221]heptan-7-yl trifluoromethanesulfonate is a bicyclic compound that features a cyanide group and a trifluoromethanesulfonate group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for 7-Cyanobicyclo[22This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles.
Oxidation and reduction: The cyanide group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers, amines, or thioethers.
Oxidation: Products may include carboxylic acids or amides.
Reduction: Products may include primary amines or alcohols.
Scientific Research Applications
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, while the trifluoromethanesulfonate group can serve as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of cyanide and trifluoromethanesulfonate groups.
Properties
CAS No. |
74816-08-3 |
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Molecular Formula |
C9H10F3NO3S |
Molecular Weight |
269.24 g/mol |
IUPAC Name |
(7-cyano-7-bicyclo[2.2.1]heptanyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)16-8(5-13)6-1-2-7(8)4-3-6/h6-7H,1-4H2 |
InChI Key |
VUVVQYSVPIRXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2(C#N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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